molecular formula C5H9ClN2 B2850347 (2-Chloroethyl)(cyano)ethylamine CAS No. 997-78-4

(2-Chloroethyl)(cyano)ethylamine

Cat. No.: B2850347
CAS No.: 997-78-4
M. Wt: 132.59
InChI Key: FOIWTYLLDUEXJN-UHFFFAOYSA-N
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Description

“(2-Chloroethyl)(cyano)ethylamine” is a chemical compound with the molecular formula C5H9ClN2. It has a molecular weight of 132.59 .


Synthesis Analysis

The synthesis of cyanoacetamides, which “this compound” is a part of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Amines, such as “this compound”, can undergo a variety of reactions. These include reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Relevant Papers There are several relevant papers on “this compound”. For instance, one paper discusses the HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process . Another paper discusses the Alleviation of Tris(2-chloroethyl) Phosphate Toxicity on the Marine Rotifer Brachionus plicatilis by Polystyrene Microplastics .

Mechanism of Action

Target of Action

(2-Chloroethyl)(cyano)ethylamine, also known as Mechlorethamine, is primarily targeted towards DNA . It is an alkylating agent that forms covalent bonds with DNA, thereby preventing DNA replication and transcription .

Mode of Action

Mechlorethamine works by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The primary biochemical pathway affected by Mechlorethamine is DNA replication and transcription . By forming covalent bonds with DNA, it prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and transcription . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

As an alkylating agent, it is known to be rapidly absorbed and distributed throughout the body . It is also known to be metabolized and excreted quickly .

Result of Action

The primary result of Mechlorethamine’s action is the prevention of cell division , particularly in rapidly dividing cells such as cancer cells . This leads to cell death and a reduction in the size of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is recommended to avoid release to the environment . Also, personal protective equipment is required when handling this compound due to its cytotoxic nature .

Properties

IUPAC Name

2-chloroethyl(ethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2/c1-2-8(5-7)4-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIWTYLLDUEXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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